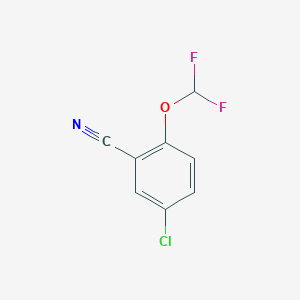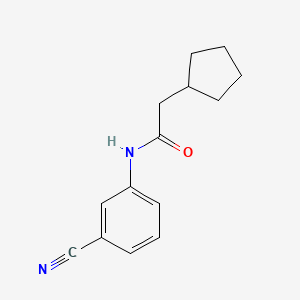
Methamilane maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methamilane maleate is a muscarinic agonist with the molecular formula C7H15NO2.C4H4O4 . It is known for its pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methamilane maleate involves the reaction of methamilane with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired maleate salt. The process involves dissolving methamilane in an appropriate solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Methamilane maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Methamilane maleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: this compound is used in studies involving muscarinic receptors and their role in biological processes.
Medicine: The compound is investigated for its potential therapeutic effects and pharmacological properties.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Methamilane maleate exerts its effects by acting as a muscarinic agonist. It binds to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include muscarinic receptors in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Methenamine: A heterocyclic organic compound used as a urinary tract antiseptic.
Methenamine mandelate: A salt form of methenamine used for the prevention of urinary tract infections.
Methenamine hippurate: Another salt form of methenamine with similar applications.
Uniqueness
Methamilane maleate is unique due to its specific action as a muscarinic agonist, which distinguishes it from other similar compounds like methenamine and its salts. While methenamine and its derivatives are primarily used for their antibacterial properties, this compound is studied for its pharmacological effects on muscarinic receptors.
Properties
CAS No. |
22199-72-0 |
|---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-1-(2-methyl-1,3-dioxolan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO2.C4H4O4/c1-6-9-5-7(10-6)4-8(2)3;5-3(6)1-2-4(7)8/h6-7H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SEWQLWXCSBFFEF-BTJKTKAUSA-N |
Isomeric SMILES |
CC1OCC(O1)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1OCC(O1)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)



![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)




![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)

